2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide
Description
2-((5-(3-Methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 5, a 1H-pyrrole ring at position 4, and a thioether-linked acetamide moiety bound to a 4-methylbenzyl group. Its molecular formula is C₂₃H₂₃N₅O₂S (molecular weight: 433.5 g/mol) .
Properties
IUPAC Name |
2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-17-8-10-18(11-9-17)15-24-21(29)16-31-23-26-25-22(28(23)27-12-3-4-13-27)19-6-5-7-20(14-19)30-2/h3-14H,15-16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVYCXIVLOMJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-((5-(2-Methoxyphenyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl)thio)-N-(4-Methylbenzyl)Acetamide (CAS 896316-23-7)
- Key Difference : Methoxy group at the ortho position (2-methoxyphenyl) vs. meta (3-methoxyphenyl) in the target compound.
- Impact : The ortho substitution may sterically hinder interactions with planar binding sites, reducing affinity compared to the meta isomer. Computational modeling suggests the meta configuration optimizes electronic effects for target engagement .
2-((5-(4-Chlorobenzyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl)thio)-N-(3-Methoxyphenyl)Acetamide
- Key Difference : 4-Chlorobenzyl substituent instead of 4-methylbenzyl and a 3-methoxyphenyl acetamide tail.
- Impact: The chloro group increases lipophilicity (ClogP ≈ 3.8 vs. Biological assays indicate higher cytotoxicity (IC₅₀ = 12 μM vs. 18 μM in cancer cell lines) due to improved hydrophobic interactions .
Heterocyclic Variants
N-R-2-(5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazol-3-ylthio)Acetamides
- Key Difference : Pyrazole ring replaces pyrrole, and phenyl substitutes 3-methoxyphenyl.
- Impact : Pyrazole’s hydrogen-bonding capacity (N–H vs. pyrrole’s lone-pair electrons) alters target selectivity. In PASS-predicted antirradical assays, pyrazole derivatives showed 20–30% higher scavenging activity against DPPH radicals, attributed to enhanced electron donation .
S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-Triazole-3-Thiol Derivatives
- Key Difference : Chlorophenyl and pyrrole-2-yl groups vs. methoxyphenyl and pyrrole-1-yl in the target compound.
- Impact : The 4-chlorophenyl group increases steric bulk and electron-withdrawing effects, reducing metabolic stability (t₁/₂ = 2.1 hrs vs. 3.8 hrs for the methoxy analogue) but improving kinase inhibition (IC₅₀ = 0.9 μM vs. 1.5 μM) .
Key Findings:
Q & A
Basic: What are the standard synthetic routes for preparing 2-((5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. A common approach includes:
- Step 1: Cyclization of hydrazine derivatives with carbon disulfide and amines to form the triazole-thiol intermediate .
- Step 2: Alkylation of the thiol group using 2-chloroacetonitrile in the presence of sodium hydroxide and polar aprotic solvents (e.g., DMF) to introduce the acetamide moiety .
- Step 3: Functionalization of the triazole ring with 3-methoxyphenyl and pyrrole groups via nucleophilic substitution or cross-coupling reactions, optimized with catalysts like palladium or copper .
Key parameters include reflux conditions (70–100°C), pH control (8–10), and purification via column chromatography .
Basic: How is the structural integrity and purity of this compound validated in academic research?
Researchers employ a combination of spectroscopic and analytical techniques:
- 1H/13C NMR: Confirms substitution patterns (e.g., methoxy, pyrrole) and acetamide linkage .
- LC-MS/HPLC: Determines molecular weight (433.53 g/mol) and purity (>95%) .
- Elemental Analysis: Validates empirical formula (C23H23N5O2S) .
- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S-C at ~650 cm⁻¹) .
Basic: What methodologies are used for initial screening of biological activity?
- In vitro assays: Antimicrobial (MIC against S. aureus), anticancer (IC50 in MCF-7 cells), and enzyme inhibition (e.g., COX-2) are standard .
- Computational predictions: Tools like PASS predict antiproliferative or antiviral activity based on structural analogs .
- Dose-response studies: Test concentrations range from 1–100 µM, with DMSO as a solubilizing agent .
Advanced: How can researchers optimize synthetic yields when scaling up production?
- Solvent selection: DMF or THF improves solubility of intermediates .
- Catalyst tuning: Palladium catalysts (e.g., Pd/C) enhance coupling efficiency for aryl groups .
- Reaction monitoring: TLC and in-situ NMR track intermediate formation to minimize side products .
- Temperature gradients: Stepwise heating (50°C → 80°C) reduces decomposition of heat-sensitive intermediates .
Advanced: How should contradictory data between computational predictions and experimental bioassays be resolved?
- Validation assays: Repeat in vitro tests under standardized conditions (e.g., cell line authentication, controlled O2 levels) .
- Docking refinement: Use Schrödinger or AutoDock Vina with updated protein structures (e.g., PDB 7T3L) to improve binding affinity accuracy .
- ADME correlation: Compare predicted permeability (e.g., Caco-2 models) with experimental bioavailability to identify false positives .
Advanced: What computational strategies are employed to predict ADME properties?
- SwissADME: Estimates logP (2.8 ± 0.3), H-bond acceptors (5), and bioavailability score (0.55) .
- Proto-II: Simulates metabolic stability (e.g., CYP3A4 oxidation) and toxicity (AMES test) .
- Molecular dynamics: Assesses binding kinetics (e.g., residence time >10 ns) for target engagement .
Advanced: How do structural modifications influence SAR for this compound?
- Methoxy position: 3-Methoxy on phenyl enhances solubility but reduces COX-2 affinity compared to 4-methoxy analogs .
- Pyrrole substitution: Replacing pyrrole with pyrazole increases metabolic stability (t1/2 from 2h → 4h) .
- Thioacetamide linker: Methylation of the sulfur atom decreases cytotoxicity (IC50 shifts from 12 µM → 45 µM) .
Advanced: What mechanistic insights can molecular docking provide for this compound?
- Target identification: Docking against EGFR (PDB 1M17) shows hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .
- Binding mode analysis: The triazole-thio group occupies the ATP-binding pocket, while the 4-methylbenzyl group stabilizes the DFG-out conformation .
- Selectivity profiling: Comparative docking with off-target kinases (e.g., CDK2) reveals >10-fold selectivity for EGFR .
Advanced: What strategies improve aqueous solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
